

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene

Cat. No.: B153598

[Get Quote](#)

An In-depth Technical Guide on **(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene**

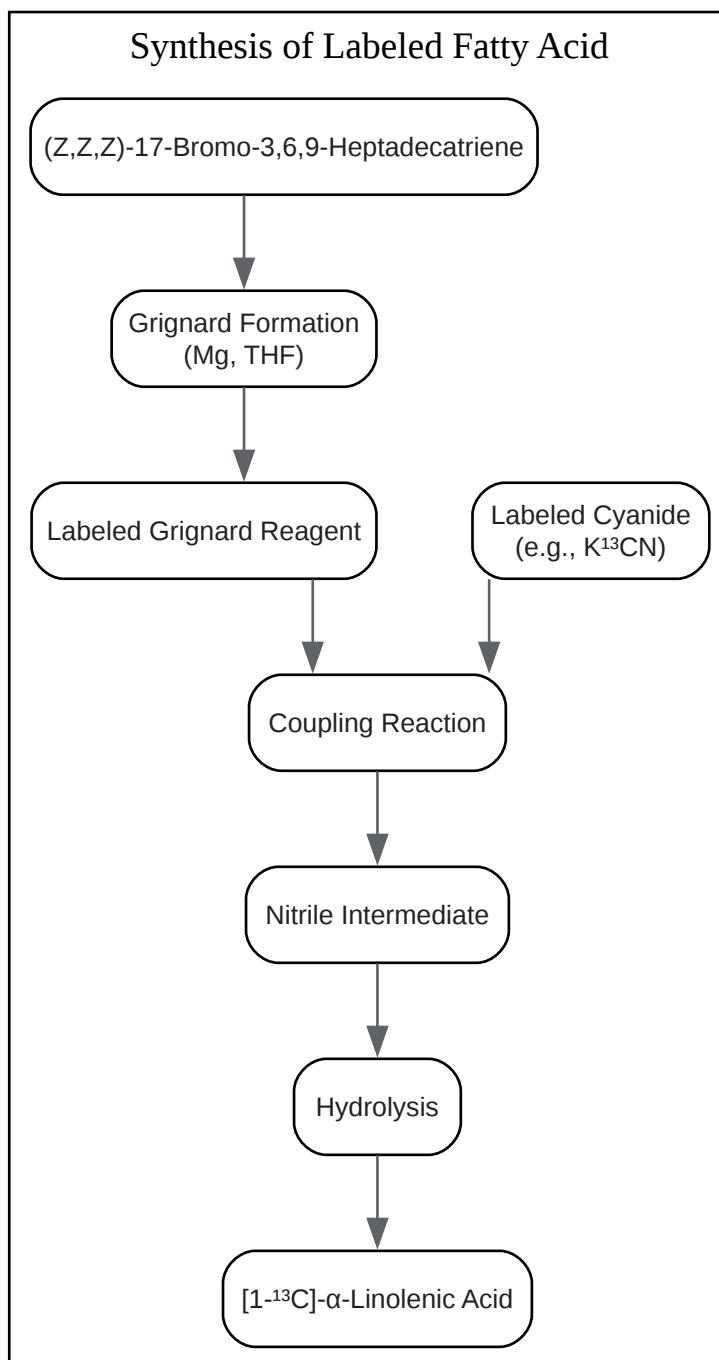
For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a long-chain brominated triene that serves as a key synthetic intermediate, primarily in the preparation of isotopically labeled α -linolenic acid. Its structure, featuring a terminal bromine atom and three cis-configured double bonds, makes it a valuable building block in organic synthesis for introducing a C17 polyunsaturated chain. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the generation of molecular probes for biochemical and medical research. While direct biological activities of the title compound are not extensively documented, its utility in creating tools to study lipid metabolism and signaling pathways is of significant interest to the scientific community.

Core Properties

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a colorless oil at room temperature. Its key physicochemical properties are summarized in the table below.


Property	Value	Source
Molecular Formula	C ₁₇ H ₂₉ Br	[1] [2]
Molecular Weight	313.32 g/mol	[1] [2]
CAS Number	156559-07-8	[1] [2]
Physical Description	Colorless Oil	
Solubility	Soluble in Chloroform, Dichloromethane, DMSO	
Storage Conditions	2-8°C, Protected from air and light	

Synthesis and Application

The primary application of **(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene** is as a precursor in the total synthesis of isotopically labeled fatty acids, such as [1-¹³C]- α -linolenic acid. These labeled compounds are indispensable tools for studying fatty acid metabolism, uptake, and the kinetics of enzymatic reactions in biological systems.

General Synthetic Approach for Labeled α -Linolenic Acid

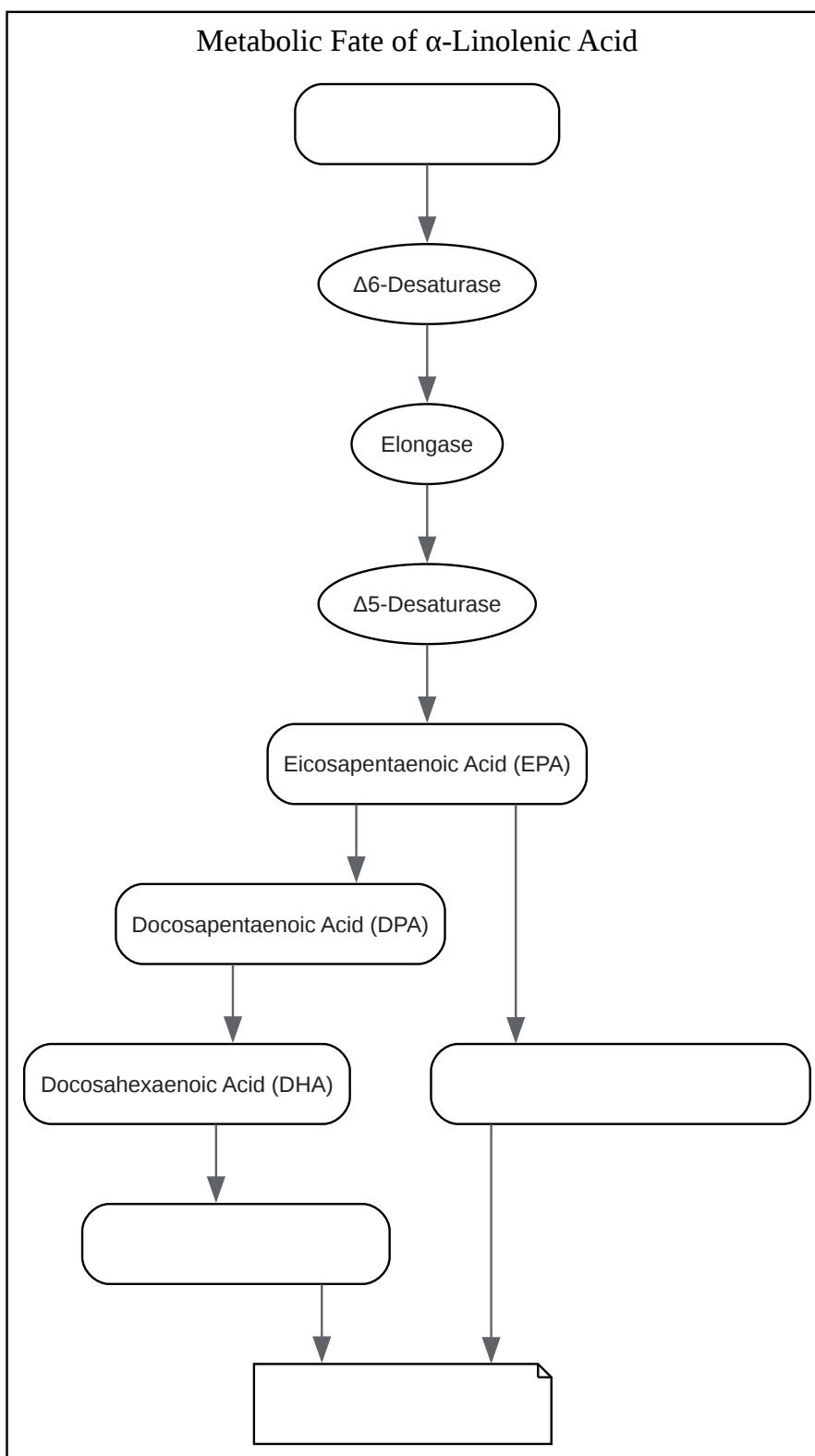
The synthesis of isotopically labeled α -linolenic acid typically involves a coupling reaction between **(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene** and a labeled one-carbon synthon, followed by functional group manipulation. A generalized workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for producing [1-¹³C]- α -linolenic acid.

Experimental Protocols

Detailed experimental protocols for the synthesis of **(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene** are not readily available in common literature, as it is often a custom-synthesized intermediate. However, a representative procedure for the synthesis of a similar long-chain bromoalkane and its subsequent conversion to a labeled fatty acid is described in the context of preparing labeled linoleic and linolenic acids. The synthesis generally involves the conversion of a corresponding alcohol to the bromide, often using standard brominating agents like PBr_3 or $\text{CBr}_4/\text{PPh}_3$.


The subsequent coupling reaction to introduce the isotopic label is a critical step. For instance, the preparation of $[1-^{13}\text{C}]$ -labeled fatty acids can be achieved via the reaction of the Grignard reagent derived from the bromo-precursor with $^{13}\text{CO}_2$, or through the reaction with a labeled cyanide followed by hydrolysis.

Biological Relevance and Signaling Pathways

There is currently no direct evidence to suggest that **(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene** possesses significant biological activity itself. Its primary relevance to biological and pharmaceutical research lies in its role as a synthetic precursor. The isotopically labeled α -linolenic acid synthesized from this compound is a valuable tracer for studying a variety of biological processes.

α -Linolenic acid is an essential omega-3 fatty acid and a precursor to longer-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These molecules are integral components of cell membranes and are precursors to signaling molecules such as eicosanoids and docosanoids, which are involved in inflammation, cardiovascular function, and neural health.

The use of labeled α -linolenic acid allows researchers to trace its metabolic fate and understand the regulation of these critical pathways.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of α -linolenic acid.

Conclusion

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a specialized chemical intermediate with significant utility in the field of lipid research. While it does not appear to have direct biological functions, its role in the synthesis of isotopically labeled essential fatty acids provides researchers with powerful tools to investigate complex biological pathways. The ability to trace the metabolism and signaling functions of α -linolenic acid and its derivatives is crucial for advancing our understanding of nutrition, inflammation, and the development of novel therapeutic strategies for a range of diseases. Further research into more efficient and scalable syntheses of this and similar compounds will continue to support progress in these critical areas of scientific inquiry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153598#z-z-z-17-bromo-3-6-9-heptadecatriene-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com